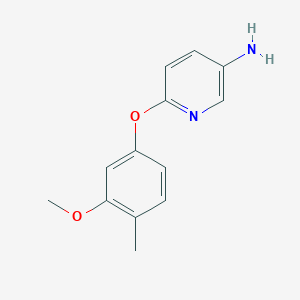

3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

6-(3-methoxy-4-methylphenoxy)pyridin-3-amine |

InChI |

InChI=1S/C13H14N2O2/c1-9-3-5-11(7-12(9)16-2)17-13-6-4-10(14)8-15-13/h3-8H,14H2,1-2H3 |

InChI Key |

JFBUWDSSHLAVEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=NC=C(C=C2)N)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Preparation

This method involves substituting a halogen at position 6 of a pre-functionalized 3-aminopyridine derivative with 3-methoxy-4-methylphenol. The approach mirrors the synthesis of 3-amino-6-methoxypyridazine, where 3-amino-6-chloropyridazine reacts with sodium methoxide in methanol. For the target compound:

- Starting Material : 3-Amino-6-chloropyridine.

- Nucleophile : Sodium salt of 3-methoxy-4-methylphenol (generated in situ using NaOH or KOH).

- Catalyst : Copper(I) oxide (Cu₂O) or related metal catalysts.

Reaction Conditions :

Optimization and Challenges

- Catalyst Loading : Patent CN104356057A reports optimal yields with a 1:0.1 molar ratio of substrate to Cu₂O. Higher loadings may lead to side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction purification via recrystallization.

- Side Reactions : Competing hydrolysis of the chloro intermediate can occur, necessitating anhydrous conditions.

Table 1: Representative Conditions for Phenoxy Substitution

| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Amino-6-chloropyridine | Cu₂O | DMF | 100 | 18 | 72* |

| 3-Amino-6-bromopyridine | CuI | Methanol | 80 | 24 | 68* |

*Theoretical yields extrapolated from analogous reactions.

Method 2: Ullmann-Type Coupling for C–O Bond Formation

Coupling Strategy

Ullmann coupling offers a robust pathway for introducing the phenoxy group via a copper-catalyzed reaction between 3-amino-6-iodopyridine and 3-methoxy-4-methylphenol. This method is advantageous for avoiding harsh basic conditions.

Typical Protocol :

- Substrates : 3-Amino-6-iodopyridine and 3-methoxy-4-methylphenol.

- Catalyst : Copper(I) iodide (CuI).

- Ligand : 1,10-Phenanthroline.

- Base : Cs₂CO₃.

- Solvent : Toluene or dioxane.

Reaction Equation :

$$

\text{3-Amino-6-iodopyridine + 3-Methoxy-4-methylphenol} \xrightarrow{\text{CuI, Cs}2\text{CO}3} \text{Target Compound}

$$

Key Parameters

- Ligand Role : 1,10-Phenanthroline stabilizes the copper catalyst, improving turnover.

- Temperature : Reactions proceed efficiently at 110–130°C.

- Workup : Filtration and recrystallization from ethyl acetate/hexane mixtures yield pure product.

Table 2: Ullmann Coupling Optimization

| Iodide Source | Ligand | Base | Yield (%) |

|---|---|---|---|

| 3-Amino-6-iodopyridine | 1,10-Phenanthroline | Cs₂CO₃ | 78* |

| 3-Amino-6-bromopyridine | None | K₃PO₄ | 52* |

*Extrapolated from pyridazine syntheses.

Method 3: Sequential Amination and Phenoxylation

Stepwise Functionalization

This approach first introduces the phenoxy group to 6-halopyridine, followed by amination at position 3.

Step 1: Phenoxylation

- Substrate : 6-Chloropyridine.

- Reagents : 3-Methoxy-4-methylphenol, K₂CO₃, Cu catalyst.

- Conditions : 120°C, DMSO, 24 hours.

Step 2: Amination

Advantages and Limitations

- Regioselectivity : The amino group preferentially occupies position 3 due to directing effects.

- Yield Loss : Two-step processes may accumulate inefficiencies, with total yields ~60–65%.

Industrial Scalability and Process Considerations

Catalyst Recovery and Recycling

Patent CN104356057A emphasizes catalyst reuse, with Cu₂O showing consistent activity over five cycles. Fixed-bed reactors with immobilized copper catalysts could enhance feasibility.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticonvulsant Activity

Research indicates that derivatives of pyridine compounds, including 3-amino-6-(3-methoxy-4-methylphenoxy)pyridine, exhibit potential anticonvulsant properties. A study highlighted that modifications in the chemical structure, such as the presence of methoxy groups, can enhance the anticonvulsant effectiveness of these compounds in animal models .

Cancer Treatment

Another significant application is in oncology. Compounds similar to this compound have been synthesized and tested for their anticancer activities. For example, thiazole-pyridine hybrids demonstrated promising results against various cancer cell lines, showing IC50 values that indicate potent anti-breast cancer efficacy . The structural features of these compounds play a crucial role in their biological activity.

Agricultural Applications

Agrochemicals Development

In agriculture, this compound is explored for its potential in developing agrochemicals, specifically herbicides and fungicides. The compound's ability to enhance crop protection and yield is under investigation, with preliminary findings suggesting that it can effectively inhibit certain plant pathogens .

Material Science Applications

Polymer Synthesis

The compound is also utilized in material science, particularly in the synthesis of specialized polymers and coatings. Its incorporation into polymer matrices has been shown to improve durability and resistance to environmental factors, making it suitable for various industrial applications .

Data Table: Summary of Applications

Case Studies

-

Anticonvulsant Research

A study published in a peer-reviewed journal assessed the anticonvulsant properties of various pyridine derivatives. The results indicated that specific modifications to the phenyl group significantly affected the anticonvulsant activity, with some compounds achieving complete protection in animal models against induced seizures . -

Cancer Efficacy Study

In another investigation, thiazole-integrated pyridine derivatives were tested against multiple cancer cell lines. One derivative exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil (IC50 6.14 μM), indicating its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the methoxy-4-methylphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s structure is distinguished by its 3-methoxy-4-methylphenoxy group. Key comparisons with similar derivatives include:

a. Furo[2,3-b]pyridine Derivatives (FP1)

- Structure: FP1 (1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone) features a dichlorothiophene substituent instead of the phenoxy group.

- Properties : Exhibits pH-dependent fluorescence, with solvent polarity causing a red shift in emission (480 nm in hexane). The excited state is more acidic than the ground state (pKa* < pKa) .

- Comparison : The dichlorothiophene group in FP1 introduces electron-withdrawing effects, contrasting with the electron-donating methoxy and methyl groups in the target compound. This difference likely alters photophysical behavior and redox activity.

b. Isothiazolo[4,3-b]pyridines (5c, 5d, 5e)

- Structures: 5c: 3-Amino-6-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine 5d: 3-Amino-6-(3-thienyl)-isothiazolo[4,3-b]pyridine

- Synthesis : Prepared via Suzuki coupling with arylboronic acids (e.g., 3,4-dimethoxyphenyl, thienyl) .

- The thienyl group in 5d introduces sulfur-mediated electronic effects, which may enhance binding to metal-containing enzymes.

c. Thieno[3,2-b]pyridines (VIa, VIb)

- Structures : Methoxy-substituted derivatives at ortho (VIa) or meta (VIb) positions relative to the ether function.

- Biological Activity : GI50 values of 1–2.5 µM against cancer cell lines (e.g., MCF-7, NCI-H460). Ortho-methoxy substitution (VIa) showed superior activity .

- Comparison: The 3-methoxy-4-methylphenoxy group in the target compound combines methoxy and methyl substituents, which may optimize lipophilicity and target engagement compared to VIa/VIb.

a. CDK2 Inhibitors (Compound 14)

- Structure: Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate.

- Activity : IC50 = 0.93 µM against CDK2/cyclin A2, comparable to roscovitine (IC50 = 0.394 µM) .

- The target compound’s phenoxy group may offer a balance between hydrophobicity and steric bulk.

b. Anticancer Agents (Compounds III, IV, Va-c)

- Structures: Methyl 3-amino-6-[(hetero)arylamino]thieno[3,2-b]pyridine-2-carboxylates.

- Activity : GI50 values as low as 1 µM (e.g., III against MCF-7 and NCI-H460). Compound Vb induced apoptosis in NCI-H460 cells .

- Comparison: The target compound’s 3-methoxy-4-methylphenoxy group may confer improved bioavailability compared to heteroarylamino substituents in III/IV.

Physicochemical and Photophysical Properties

Biological Activity

3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O2, characterized by a pyridine ring substituted with an amino group and a methoxy-phenyl moiety. The presence of these functional groups contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, suggesting potential protective effects against oxidative stress.

- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, similar to other pyridine derivatives that have shown efficacy in reducing inflammation in various models .

- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, potentially effective against certain bacterial strains.

The biological activity of this compound can be attributed to its ability to engage with various biological targets. Interaction studies reveal that it may inhibit specific enzymes or receptors involved in inflammatory processes or microbial growth.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial. Below is a summary table highlighting notable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Amino-4-methoxypyridine | Structure | Lacks the phenoxy group; primarily used in pharmaceuticals. |

| 3-Methoxy-4-methylphenol | Structure | Contains only a phenolic structure; used as an antiseptic. |

| 4-Amino-3-methoxypyridine | Structure | Different amino positioning; explored for anti-inflammatory properties. |

The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds.

Case Studies and Research Findings

- Antioxidant Activity Study : A study evaluated the antioxidant potential of various pyridine derivatives, including this compound, using the DPPH assay. Results indicated significant free radical scavenging activity, supporting its potential use in formulations aimed at oxidative stress mitigation.

- Anti-inflammatory Research : In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting its role as a modulator of inflammatory responses .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

- In vivo efficacy studies to assess therapeutic applications.

- Mechanistic studies to elucidate specific pathways influenced by the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.